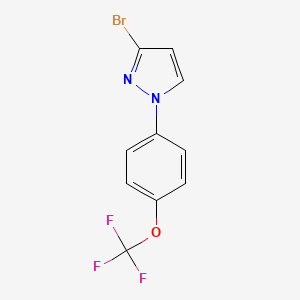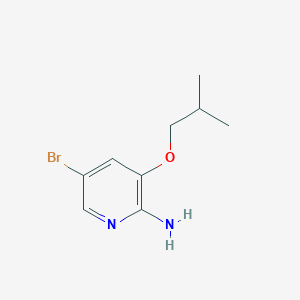![molecular formula C18H25BO6 B1412700 Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1948233-47-3](/img/structure/B1412700.png)
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Übersicht
Beschreibung
“Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It’s also known as “Methyl ®-3-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and "methyl (S)-3-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" .
Physical and Chemical Properties Analysis
This compound is a solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Importance in Pharmaceutical Industry
Methyl-2-formyl benzoate, a related compound, is known for its versatility in organic synthesis, serving as a bioactive precursor due to its pharmacological activities including antifungal, antihypertensive, anticancer, and antipsychotic properties. As a significant structure, it's used as a raw material for medical products preparation, highlighting its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Biodegradable Polymers
Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, is synthesized from various hydroxyalkanoic acids monomers. PHAs, formed in bacterial cells under unbalanced nutrition, serve as storage materials. They are accumulated from soluble to insoluble form inside inclusion bodies and can be reverted to soluble components by PHAs depolymerases. PHAs are praised for their biodegradability, biocompatibility, renewability, and material properties, marking their significant role in applications ranging from biomedical to industrial (Amara, 2010).
Green Chemistry and Synthesis
5,5′-Methylene-bis(benzotriazole) is synthesized from methyl nitrite and tetraaminodiphenylmethane, showcasing a practical, efficient, and environmentally benign process. This method represents a stride in green chemistry, emphasizing the importance of sustainable and eco-friendly practices in chemical synthesis (Gu, Yu, Zhang, & Xu, 2009).
Radical Scavenging and Antioxidant Properties
Chromones and their derivatives exhibit significant physiological activities, including anti-inflammatory, antidiabetic, and anticancer properties. These activities are linked to the antioxidant properties of chromones, which can neutralize active oxygen and interrupt free radicals, preventing or inhibiting cell impairment. The radical scavenging potential of chromones highlights their importance in medicinal chemistry and potential therapeutic applications (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety and Hazards
Wirkmechanismus
Target of action
The compound belongs to the class of boric acid ester intermediates with benzene rings . These compounds are often used in the organic synthesis of drugs and can be used as enzyme inhibitors or specific ligand drugs .
Mode of action
Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Biochemical pathways
Boric acid compounds are often intermediates in the biosynthesis of alkaloids .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and boric acid compounds are known to have diverse biological activities .
Result of action
Some boric acid compounds have been found to have highly reactive oxygen species, which could lead to apoptosis of certain cancer cells .
Biochemische Analyse
Biochemical Properties
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in glycol protection, asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions . It acts as an enzyme inhibitor or specific ligand, which can be used in the treatment of tumors and microbial infections . The interactions of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with enzymes often involve the formation of highly reactive oxygen species, leading to apoptosis in cancer cells .
Cellular Effects
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been shown to influence various cellular processes. It can induce apoptosis and necrosis in cancer cells, such as HCT116 human colon cancer cells and HeLa cells, by generating oxidative stress . Additionally, low concentrations of this compound have been found to inhibit the growth of lung cancer cells, including H1299 and COR-L23p cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interactions with enzymes and the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to specific enzymes, leading to the production of reactive oxygen species that induce apoptosis in cancer cells . The changes in gene expression and cellular metabolism observed with this compound are a result of its interactions with enzymes and the subsequent oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time. The stability and degradation of this compound are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in the context of cancer treatment .
Dosage Effects in Animal Models
The effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate vary with different dosages in animal models. At low doses, the compound can inhibit the growth of cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glycol protection, asymmetric synthesis of amino acids, and other biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the production of reactive oxygen species .
Transport and Distribution
The transport and distribution of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate within cells and tissues are critical for its effectiveness. This compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . The distribution of the compound can affect its accumulation and impact on cellular processes.
Subcellular Localization
The subcellular localization of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is important for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with enzymes and other biomolecules, thereby affecting its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
methyl 3-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJBOHAXNVTFO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
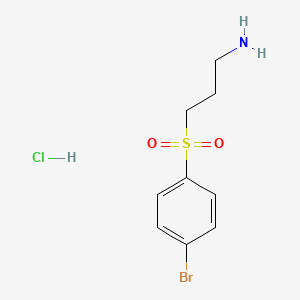

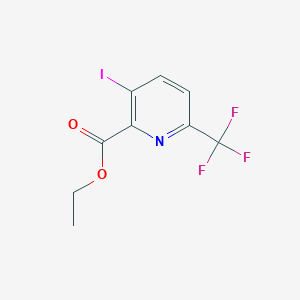
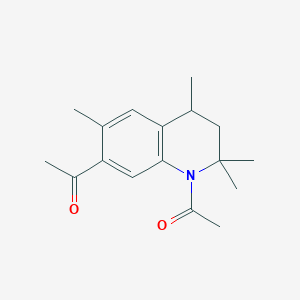
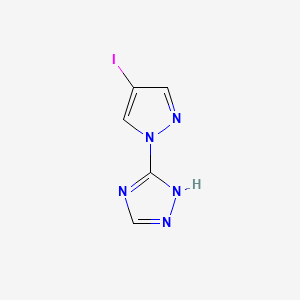
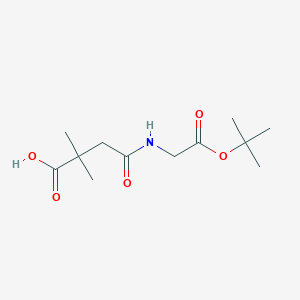
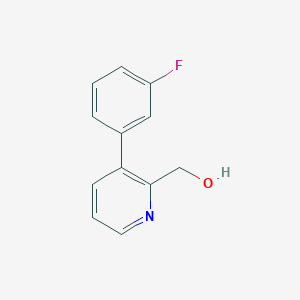
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
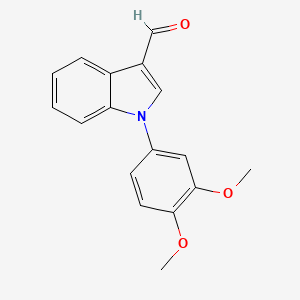
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
